N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)butyramide
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Overview
Description
“N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)butyramide” is a compound that contains an indole nucleus. Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives often involves a Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of indole derivatives is aromatic in nature, similar to the benzene ring . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . They are ideal within one-pot, multicomponent reaction cascades .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, one derivative has a molecular formula of C17H14N3O2Cl, a yield of 89%, a melting point of 211–213°C, and various FT-IR and 1H-NMR values .Scientific Research Applications
Enzymatic Reactions and Biocatalysis
The use of enzymes in synthetic processes is a growing field of interest, with the synthesis of esters like ethyl butyrate being a common application. A study conducted by Pires-Cabral et al. (2010) investigated the esterification activity and operational stability of Candida rugosa lipase immobilized in polyurethane foams for the production of ethyl butyrate. This research highlights the potential application of enzymes in the synthesis of compounds related to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)butyramide, focusing on optimizing conditions for high yield and stability in biocatalysis processes (Pires-Cabral, Fonseca, & Ferreira-Dias, 2010).
Organic Synthesis and Structural Analysis
The field of organic synthesis often explores the creation and study of structurally complex molecules. Research by Brbot-Šaranović et al. (2001) on the synthesis and structure of two isomeric enaminones provides insight into the methodologies that could be applied to the synthesis and structural elucidation of compounds like this compound. Their work emphasizes the importance of NMR spectroscopy and X-ray diffraction in determining the configuration and conformation of complex organic molecules, which is crucial for understanding their chemical properties and potential applications (Brbot-Šaranović, Pavlović, Vrdoljak, & Cindrić, 2001).
Chemical Environment's Impact on Compound Stability
The stability of chemical compounds under various conditions is a significant area of research, especially for potential therapeutic agents. A study by Horne et al. (2019) examined the effect of the chemical environment on the radiation chemistry of N,N-di-(2-ethylhexyl)butyramide (DEHBA) and its impact on plutonium retention. This research sheds light on how environmental factors, such as radiation, can influence the stability and chemical integrity of related compounds, providing valuable insights for the development and storage of chemical agents with specific applications (Horne, Zarzana, Grimes, Rae, Ceder, Mezyk, Mincher, Charbonnel, Guilbaud, Saint-Louis, & Berthon, 2019).
Epigenetic Applications and Neuropharmacology
The intersection of chemistry and biology offers fascinating insights into how chemical compounds can influence biological processes. Wei et al. (2015) explored the antidepressant-like effect of sodium butyrate and its association with an increase in TET1 and hydroxymethylation levels in the Bdnf gene. This study provides a foundation for understanding how derivatives of butyramide, such as this compound, might interact with biological systems to modulate gene expression and potentially offer therapeutic benefits (Wei, Melas, Wegener, Mathé, & Lavebratt, 2015).
Mechanism of Action
Indole is a heterocyclic compound with an aromatic benzopyrrole nucleus. It contains ten π-electrons, making it aromatic, similar to benzene. Researchers have synthesized various scaffolds of indole due to its broad-spectrum biological activities . Indole derivatives are found in many synthetic drug molecules and natural compounds. For instance, tryptophan contains the indole parent nucleus, and indole-3-acetic acid is a plant hormone produced from tryptophan degradation in higher plants.
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Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence drug efficacy and stability.
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
Safety and Hazards
The safety and hazards of indole derivatives can vary depending on the specific compound. For a related compound, hazard statements include H302 and H314, and precautionary statements include P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Future Directions
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-4-15(19)16-10-14(18)12-5-6-13-11(9-12)7-8-17(13)2/h5-9,14,18H,3-4,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSKOIRVWYOYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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